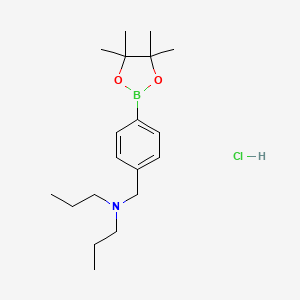

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

It is known that boronic esters, in general, are valuable building blocks in organic synthesis .

Mode of Action

The compound is used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .

Biochemical Pathways

The compound is involved in the protodeboronation process . Protodeboronation is a reaction where a boronate ester is converted into a boronic acid and an alkene . This process is a key step in many synthetic pathways, including the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex organic molecules .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction’s efficiency .

生化学分析

Biochemical Properties

The compound is a type of boronic acid ester, which is known to be involved in various biochemical reactions . It can participate in the Suzuki-Miyaura cross-coupling reaction due to its unique reactivity . The compound’s susceptibility to hydrolysis is influenced by the pH and the substituents in the aromatic ring .

Cellular Effects

Boronic acids and their esters are generally known to interact with various types of cells and cellular processes .

Molecular Mechanism

It is known that boronic acid esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by certain transition metals .

Temporal Effects in Laboratory Settings

It is known that boronic acid esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH .

Metabolic Pathways

Boronic acid esters are known to participate in various metabolic reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride typically involves the reaction of 4-((Di-N-propylamino)methyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

化学反応の分析

Types of Reactions

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenylboronic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include phenylboronic acid derivatives, amines, and substituted phenylboronic acid esters .

科学的研究の応用

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride has several scientific research applications:

類似化合物との比較

Similar Compounds

Phenylboronic acid pinacol ester: Similar in structure but lacks the di-N-propylamino group.

4-(Dimethylamino)phenylboronic acid pinacol ester: Similar but contains a dimethylamino group instead of a di-N-propylamino group.

Uniqueness

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is unique due to the presence of the di-N-propylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it particularly useful in the study of enzyme inhibition and protein-ligand interactions .

生物活性

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for further research in anticancer, antibacterial, and antioxidant applications.

- Molecular Formula : C19H32BNO2

- Molecular Weight : 317.27 g/mol

- CAS Number : 1454653-70-3

- Purity : Minimum 97% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 4-((Di-N-propylamino)methyl)phenylboronic acid have shown promising results in reducing cell viability in cancer cell lines while maintaining the viability of healthy cells. In experiments involving prostate cancer cells (PC-3), concentrations of 5 µM resulted in a decrease in cell viability to approximately 33%, whereas healthy fibroblast cells (L929) maintained about 95% viability after treatment .

A comparative analysis of different boronic compounds indicated that those with imine ligands exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of these compounds are crucial for their activity .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. In a study evaluating the antimicrobial efficacy of several boronic structures, including those similar to 4-((Di-N-propylamino)methyl)phenylboronic acid, notable inhibition zones were observed against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the specific compound and concentration used .

Antioxidant Activity

The antioxidant capacity of boronic acids has been assessed through various methods, including DPPH and ABTS assays. Compounds structurally related to 4-((Di-N-propylamino)methyl)phenylboronic acid demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol. This suggests that these compounds may play a role in protecting cells from oxidative stress .

The mechanisms underlying the biological activities of boronic acids are primarily attributed to their ability to form reversible covalent bonds with diols, which is critical for enzyme inhibition and modulation of cellular pathways. The pKa values and binding constants of these compounds influence their reactivity and interaction with biological targets .

Case Studies

特性

IUPAC Name |

N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLBBROUMQVVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。